molecular formula C25H28N2O5S B492916 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide CAS No. 690643-59-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide

Cat. No. B492916
M. Wt: 468.6g/mol
InChI Key: JIIYNAJQUZFYNH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research applications. It is a benzamide derivative that has been extensively studied for its potential use in the treatment of various psychiatric disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide involves the reaction of 3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent to form the corresponding amide. The amide is then treated with an acid chloride of N,N-dimethylcarbamoyl chloride to form the final product.

Starting Materials
3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid, 2-(3,4-dimethoxyphenyl)ethylamine, coupling agent, N,N-dimethylcarbamoyl chloride

Reaction
Step 1: 3-[(2,5-dimethylphenyl)sulfonylamino]benzoic acid is reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form the corresponding active ester., Step 2: 2-(3,4-dimethoxyphenyl)ethylamine is added to the reaction mixture and the resulting amide is purified by column chromatography., Step 3: The amide is dissolved in anhydrous dichloromethane and cooled to 0°C. N,N-dimethylcarbamoyl chloride is added dropwise to the solution and the mixture is stirred for 2 hours at room temperature., Step 4: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product., Step 5: The crude product is purified by column chromatography to obtain the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide.

Mechanism Of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide selectively binds to the SERT system and inhibits the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By blocking the reuptake of serotonin, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.

Biochemical And Physiological Effects

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, appetite, and sleep. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been shown to increase the activity of the amygdala, a brain region that is involved in the processing of emotions.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide in lab experiments is its high selectivity for the SERT system. This allows researchers to specifically target and study the SERT system without affecting other neurotransmitter systems. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is its short half-life, which can make it difficult to study long-term effects.

Future Directions

There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. One area of interest is the role of the SERT system in the development of psychiatric disorders. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide could be used to study the relationship between SERT function and the development of depression, anxiety, and other disorders. Another area of interest is the development of new SERT ligands that are more selective and have longer half-lives than N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide. These ligands could be used to study the SERT system in more detail and could potentially be used as therapeutics for psychiatric disorders.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide is widely used in scientific research as a tool to study the SERT system. It is used to visualize and quantify SERT binding sites in the brain using positron emission tomography (PET) imaging. N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide has also been used to investigate the role of the SERT system in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17-8-9-18(2)24(14-17)33(29,30)27-21-7-5-6-20(16-21)25(28)26-13-12-19-10-11-22(31-3)23(15-19)32-4/h5-11,14-16,27H,12-13H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIYNAJQUZFYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide

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